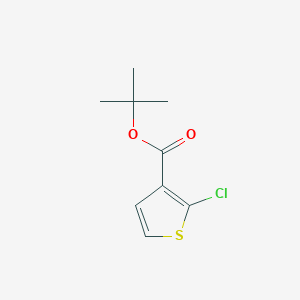
Trimethylsilyl bromodifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl bromodifluoroacetate is an organosilicon compound with the molecular formula C5H9BrF2O2Si. It is a versatile reagent used in organic synthesis, particularly in the introduction of difluoromethyl groups into various substrates. The compound is characterized by its ability to participate in a range of chemical reactions, making it valuable in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylsilyl bromodifluoroacetate can be synthesized through the reaction of bromodifluoroacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyl bromodifluoroacetate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, introducing difluoromethyl groups.
Radical Reactions: It can generate difluoromethyl radicals under appropriate conditions, which can then participate in radical addition or substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Radical reactions often require catalysts such as photoinitiators or metal complexes.
Solvents: Typical solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products: The major products formed from these reactions are typically difluoromethylated derivatives of the starting materials, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
Trimethylsilyl bromodifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of difluoromethylated compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Difluoromethylated compounds derived from this compound are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which trimethylsilyl bromodifluoroacetate exerts its effects involves the generation of difluoromethyl radicals or cations, which then react with various substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates. For example, in radical reactions, the compound generates difluoromethyl radicals that can add to unsaturated bonds, while in nucleophilic substitution reactions, the bromine atom is replaced by nucleophiles.
Comparación Con Compuestos Similares
Ethyl Bromodifluoroacetate: Similar in structure but with an ethyl ester group instead of a trimethylsilyl group
Bromodifluoroacetic Acid: The parent acid of trimethylsilyl bromodifluoroacetate, used in similar reactions but with different reactivity and solubility properties.
Uniqueness: this compound is unique due to its trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions where other difluoromethylating agents may not be as effective or selective.
Propiedades
Fórmula molecular |
C5H9BrF2O2Si |
|---|---|
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
trimethylsilyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C5H9BrF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 |
Clave InChI |
SVYISSVHWRUJBW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)





![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)
